molecular formula C13H15N3O4 B12636405 3-(3,4-Dimethylphenyl)-1H-pyrazol-5-ylamine oxalate

3-(3,4-Dimethylphenyl)-1H-pyrazol-5-ylamine oxalate

Cat. No.: B12636405
M. Wt: 277.28 g/mol
InChI Key: PSKMDIHZJSRWJU-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1H-pyrazol-5-ylamine oxalate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a dimethylphenyl group attached to the pyrazole ring, and it is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-1H-pyrazol-5-ylamine oxalate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. For instance, 3,4-dimethylphenylhydrazine can react with an appropriate diketone under acidic or basic conditions to form the pyrazole ring.

    Amination: The resulting pyrazole compound can then be aminated using ammonia or an amine source to introduce the amine group at the 5-position of the pyrazole ring.

    Oxalate Formation: Finally, the amine derivative can be reacted with oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-1H-pyrazol-5-ylamine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring or the dimethylphenyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1H-pyrazol-5-ylamine oxalate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-1H-pyrazol-5-ylamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylpyrazole phosphate (DMPP): A nitrification inhibitor used in agriculture.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with potential neurotoxic effects.

Uniqueness

3-(3,4-Dimethylphenyl)-1H-pyrazol-5-ylamine oxalate is unique due to its specific structural features and the presence of the oxalate group, which can influence its solubility and reactivity. Its distinct chemical properties make it valuable in various research applications, particularly in the synthesis of novel compounds and the study of biological activities.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-1H-pyrazol-3-amine;oxalic acid

InChI

InChI=1S/C11H13N3.C2H2O4/c1-7-3-4-9(5-8(7)2)10-6-11(12)14-13-10;3-1(4)2(5)6/h3-6H,1-2H3,(H3,12,13,14);(H,3,4)(H,5,6)

InChI Key

PSKMDIHZJSRWJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2)N)C.C(=O)(C(=O)O)O

Origin of Product

United States

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